![molecular formula C18H21F3N4O4S B2888222 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 921523-91-3](/img/structure/B2888222.png)
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O4S and its molecular weight is 446.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Analysis
Research has been conducted on the synthesis and chemical analysis of novel acetamide derivatives, which are often explored for their potential applications in medicinal chemistry and materials science. For instance, novel synthesis techniques have been developed for creating acetamide derivatives with potential as antibacterial agents and for their use in constructing coordination complexes with potential antioxidant activity (Ramalingam et al., 2019); (Chkirate et al., 2019).
Antimicrobial and Antioxidant Properties
Compounds structurally related to the queried chemical have been evaluated for their antimicrobial and antioxidant properties. This includes the study of acetamide derivatives in the context of their activity against various bacterial strains and their potential in mitigating oxidative stress, highlighting their versatility and potential in pharmaceutical research (Yu et al., 2014); (Fahim & Ismael, 2019).
Molecular Docking and Pharmacological Evaluation
Further studies include the molecular docking and pharmacological evaluation of imidazole derivatives, aiming to explore their binding efficiency with specific enzymes or receptors, which could indicate potential therapeutic applications. These studies are crucial for the design and discovery of new drugs with improved efficacy and safety profiles (Daraji et al., 2021).
properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4S/c1-11(2)23-15(27)8-25-13(9-26)7-22-17(25)30-10-16(28)24-12-3-5-14(6-4-12)29-18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLUHJRCMDBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |
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